2-(Dichloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

描述

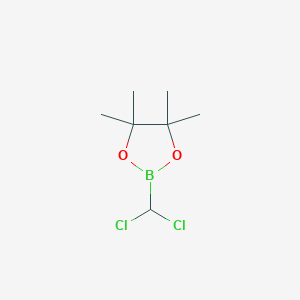

2-(Dichloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a chemical compound with the molecular formula C_8H_12BCl_2O_2. It is a boronic acid derivative known for its utility in various chemical reactions, particularly in organic synthesis and materials science.

准备方法

Synthetic Routes and Reaction Conditions: The compound can be synthesized through the reaction of dichloromethylboronic acid with pinacol. The reaction typically involves heating the reactants in the presence of a suitable catalyst, such as palladium or nickel, under an inert atmosphere to prevent oxidation.

Industrial Production Methods: On an industrial scale, the compound is produced through a multi-step process that includes the initial formation of dichloromethylboronic acid followed by esterification with pinacol. The process requires precise control of reaction conditions, including temperature, pressure, and the use of specific solvents to ensure high yield and purity.

化学反应分析

Types of Reactions: 2-(Dichloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of reactions, including:

Oxidation: The compound can be oxidized to form dichloromethylboronic acid derivatives.

Reduction: Reduction reactions can convert the compound into simpler boronic acids.

Substitution: It can participate in substitution reactions, where the chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation reactions typically use oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction reactions may involve hydrogen gas in the presence of a metal catalyst.

Substitution reactions often require nucleophiles and suitable solvents.

Major Products Formed:

Oxidation products include various dichloromethylboronic acid derivatives.

Reduction products are simpler boronic acids.

Substitution products depend on the nucleophile used in the reaction.

科学研究应用

Chemistry: In organic chemistry, the compound is used as a reagent in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of complex organic molecules.

Biology: The compound has applications in biological research, particularly in the study of enzyme inhibitors and the development of new pharmaceuticals.

Medicine: It is used in the synthesis of drug candidates and in the development of diagnostic agents for medical imaging.

Industry: In materials science, the compound is utilized in the production of advanced materials, including polymers and nanomaterials.

作用机制

The mechanism by which 2-(Dichloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves its ability to act as a boronic acid derivative. It forms stable complexes with various substrates, facilitating reactions such as cross-coupling. The molecular targets and pathways involved include the activation of boronic acid groups and their interaction with organic substrates.

相似化合物的比较

Boronic acids

Boronic esters

Dichloromethylboronic acid derivatives

Uniqueness: 2-(Dichloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its stability and reactivity, making it a valuable reagent in organic synthesis. Its ability to form stable complexes with various substrates sets it apart from other boronic acid derivatives.

生物活性

2-(Dichloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as Pinacol (dichloromethyl) boronate, is a compound with significant implications in organic synthesis and biological research. Its unique structure allows it to participate in various chemical reactions, making it a valuable reagent in the development of pharmaceuticals and agrochemicals.

- Molecular Formula : C7H13BCl2O2

- Molecular Weight : 210.89 g/mol

- Boiling Point : 103 °C (at 20 Torr)

- Density : 1.1423 g/cm³

Biological Activity Overview

The biological activity of this compound is primarily linked to its role as a boronate ester. Boron-containing compounds have been studied for their potential applications in medicinal chemistry due to their ability to form stable complexes with various biomolecules.

The biological activity of this compound can be attributed to its reactivity with nucleophiles and electrophiles. The dichloromethyl group enhances its electrophilic character, allowing it to participate in nucleophilic substitution reactions that can modify biological molecules.

Anticancer Activity

Recent studies have explored the anticancer potential of boron-containing compounds. A study highlighted that boronates can inhibit certain enzymes involved in cancer cell proliferation:

- Study Reference : Research conducted by Prof. Greg C. Fu demonstrated that boronate esters could be utilized in the synthesis of asymmetric alkyl boronates which showed promising anticancer properties when tested against various cancer cell lines .

Neuroprotective Effects

Another area of interest is the neuroprotective effects of boron compounds. Research indicates that certain boronates may protect neuronal cells from oxidative stress:

- Findings : In vitro studies revealed that compounds similar to this compound exhibited protective effects against oxidative damage in neuronal cells .

Data Table: Summary of Biological Activities

常见问题

Basic Questions

Q. What are the primary synthetic routes for preparing 2-(dichloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and how is purity validated?

The compound is typically synthesized via boron-mediated aryl coupling or transesterification of boronic acids with pinacol. Key steps include:

- Step 1 : Reaction of dichloromethyl-substituted aryl precursors with boronic esters under anhydrous conditions.

- Step 2 : Purification via column chromatography (silica gel, hexane/ethyl acetate eluent) to isolate the dioxaborolane.

- Purity validation : Use ¹H NMR (to confirm absence of unreacted pinacol) and HPLC (≥95% purity threshold) .

Q. How is this compound characterized spectroscopically, and what key peaks indicate structural integrity?

- ¹H NMR :

- Peaks at δ 1.0–1.3 ppm (tetramethyl groups on dioxaborolane ring).

- δ 6.5–7.5 ppm (aromatic protons from dichloromethyl-substituted aryl group).

- ¹¹B NMR : A singlet near δ 30–35 ppm confirms the tetrahedral boron environment.

- FTIR : B-O stretching at ~1350–1400 cm⁻¹ and C-Cl stretches at 600–800 cm⁻¹ .

Q. What are the standard applications of this compound in organic synthesis?

It serves as a boron-containing intermediate in:

- Suzuki-Miyaura cross-coupling : Introduces dichloromethyl-substituted aryl groups into biaryl systems.

- Protecting group strategies : Stabilizes boronic acids during multi-step syntheses.

- Medicinal chemistry : Used to synthesize halogenated analogs for structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How do reaction conditions (solvent, catalyst, temperature) influence the efficiency of cross-coupling reactions using this compound?

Q. How can researchers resolve contradictions in reported reactivity of this compound with electron-deficient vs. electron-rich aryl partners?

- Hypothesis testing :

- Electron-deficient partners : Higher yields due to faster oxidative addition.

- Electron-rich partners : Slower transmetallation due to steric bulk; use microwave irradiation to accelerate kinetics.

- Methodological approach :

Q. What computational methods are suitable for modeling the boron-aryl bond stability in this compound?

- DFT calculations (B3LYP/6-31G* level): Predict bond dissociation energies (BDEs) and charge distribution.

- Molecular dynamics : Simulate solvent effects on boron center reactivity.

- Key findings : The dichloromethyl group increases electrophilicity at boron, enhancing cross-coupling efficiency but risking hydrolysis .

Q. How does the compound’s stability vary under different storage conditions, and what degradation products form?

Q. Data Analysis and Experimental Design

Q. How should researchers design control experiments to distinguish between boronate decomposition and catalyst deactivation in failed cross-coupling reactions?

- Control 1 : Isolate the dioxaborolane post-reaction and analyze via ¹¹B NMR to confirm structural integrity.

- Control 2 : Perform a blank reaction with a known active catalyst (e.g., Pd(OAc)₂) to test for catalyst poisoning.

- Control 3 : Add competitor boronic ester to assess if the catalyst is functional .

Q. What statistical methods are recommended for analyzing batch-to-batch variability in synthetic yields?

属性

IUPAC Name |

2-(dichloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13BCl2O2/c1-6(2)7(3,4)12-8(11-6)5(9)10/h5H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQFQFYFLABSDDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13BCl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40453031 | |

| Record name | 2-(dichloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40453031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83622-41-7 | |

| Record name | 2-(dichloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40453031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(dichloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。